molecular formula C9H10N4S B2398548 N-(1-methyl-1H-indazol-5-yl)thiourea CAS No. 691868-50-5

N-(1-methyl-1H-indazol-5-yl)thiourea

Cat. No. B2398548
CAS RN: 691868-50-5
M. Wt: 206.27
InChI Key: AYNCQBZSSPKIOH-UHFFFAOYSA-N
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Description

“N-(1-methyl-1H-indazol-5-yl)thiourea” is a chemical compound with the molecular formula C9H10N4S . It is a solid substance . The IUPAC name for this compound is N-(1-methyl-1H-indazol-5-yl)thiourea .


Molecular Structure Analysis

The InChI code for “N-(1-methyl-1H-indazol-5-yl)thiourea” is 1S/C9H10N4S/c1-13-8-3-2-7(12-9(10)14)4-6(8)5-11-13/h2-5H,1H3,(H3,10,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N-(1-methyl-1H-indazol-5-yl)thiourea” is a solid substance . It has a molecular weight of 206.27 .

Safety and Hazards

“N-(1-methyl-1H-indazol-5-yl)thiourea” is classified as an irritant . Safety precautions include avoiding inhalation, contact with skin or eyes, and ingestion .

properties

IUPAC Name

(1-methylindazol-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13-8-3-2-7(12-9(10)14)4-6(8)5-11-13/h2-5H,1H3,(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNCQBZSSPKIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=S)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327828
Record name (1-methylindazol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-methyl-1H-indazol-5-yl)thiourea

CAS RN

691868-50-5
Record name (1-methylindazol-5-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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